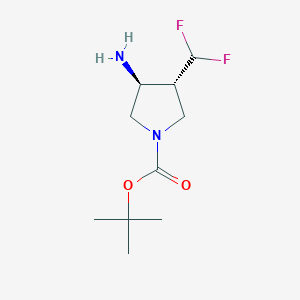

tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBPOBJSXPGYRH-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and difluoromethylating agents.

Reaction Conditions: The difluoromethylation is usually carried out under basic conditions using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Optimization: Process optimization to maximize yield and minimize by-products, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of N-oxides or ketones.

Reduction: Formation of partially or fully reduced derivatives.

Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Chemistry

Intermediate: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Ligand: Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology

Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

Probe: Utilized as a probe in studying biological pathways involving pyrrolidine derivatives.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Pharmacokinetics: Studied for its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion.

Industry

Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.

Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine and Piperidine Families

The compound’s structural analogs primarily differ in substituent positions, fluorination patterns, or ring size. Key comparisons are summarized below:

Key Observations:

Fluorination Patterns: The target compound’s C4-difluoromethyl group offers distinct electronic and steric effects compared to mono- or di-fluoro substituents (e.g., 3,3-difluoro in ). Difluoromethyl enhances lipophilicity and metabolic stability relative to hydroxyl or hydroxymethyl groups .

Stereochemistry :

- The (3S,4R) configuration is critical for enantioselective interactions. Analogs with trans configurations (e.g., AG00HEPA in ) or cis-fluoropyrrolidines (e.g., 0.91 similarity compound in ) show divergent pharmacological profiles.

Functional Group Variations :

- Hydroxymethyl (e.g., ) or trifluoromethyl (e.g., ) substituents alter hydrogen-bonding capacity and steric bulk, impacting solubility and target engagement.

Biological Activity

tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a difluoromethyl moiety, contributes to its biological activity. The compound's molecular formula is CHFNO, and it has a molecular weight of approximately 236.26 g/mol .

Structural Features

The chirality at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, which are important for drug efficacy and bioavailability .

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 236.26 g/mol |

| Chirality | (3S,4R) |

Research indicates that this compound may function as an inhibitor in various biochemical pathways, particularly those related to neurological disorders . The presence of the difluoromethyl group is believed to enhance the compound's interaction with biological targets by increasing its lipophilicity.

Potential Applications

This compound shows promise in several therapeutic areas:

- Neurological Disorders : Its structural features suggest potential applications in drug development targeting neurological conditions.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that compounds with similar structures exhibited significant inhibitory activity against specific enzymes. For instance, the inclusion of fluorinated groups was shown to enhance potency in enzyme inhibition .

- Pharmacokinetic Properties : Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This includes better absorption and distribution characteristics .

- Comparative Analysis : A comparison with related compounds highlights the unique biological activity attributed to the difluoromethyl substituent. For example, compounds without this moiety showed reduced efficacy in similar assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.